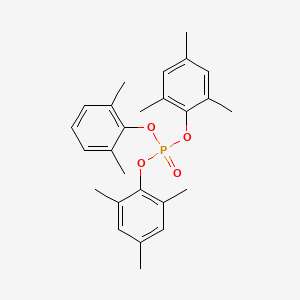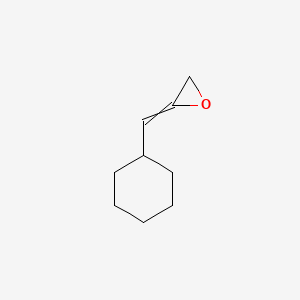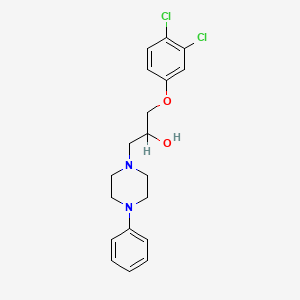
alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichlorophenol, which is then reacted with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is further reacted with phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenoxyacetic acid: Shares the dichlorophenoxy moiety but lacks the piperazine and phenyl groups.
Phenylpiperazine derivatives: Similar in structure but may have different substituents on the piperazine ring or phenyl group.
Chlorophenols: Compounds like 2,4-dichlorophenol, which share the chlorophenol structure but differ in the position of chlorine atoms.
Uniqueness
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its combination of a piperazine ring, phenyl group, and dichlorophenoxy moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
66307-46-8 |
|---|---|
Molecular Formula |
C19H22Cl2N2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22Cl2N2O2/c20-18-7-6-17(12-19(18)21)25-14-16(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12,16,24H,8-11,13-14H2 |
InChI Key |
KONLPKRXEWQEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




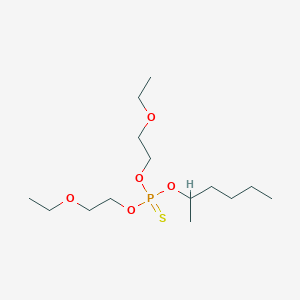
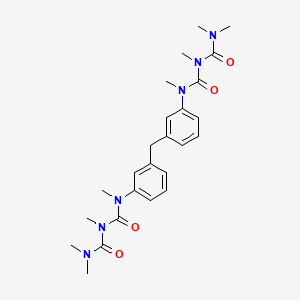
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
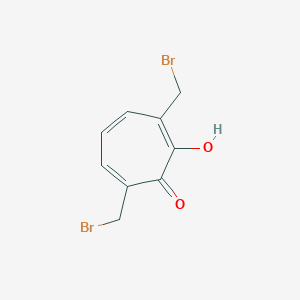
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
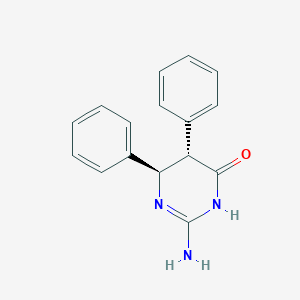
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
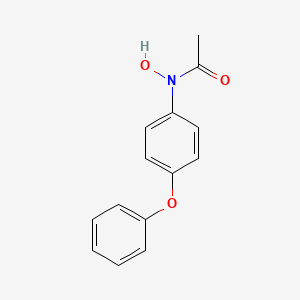
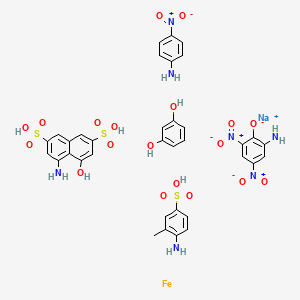
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
